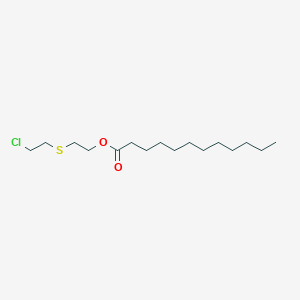
2-(2-Chloroethylsulfanyl)ethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is an organic compound with the molecular formula C₁₆H₃₁ClO₂S It is a derivative of dodecanoic acid, featuring a chloroethylsulfanyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate typically involves the following steps:
-
Preparation of 2-(2-Chloroethylsulfanyl)ethanol
Starting Materials: 2-chloroethanol and thiourea.
Reaction: 2-chloroethanol is reacted with thiourea to form 2-(2-chloroethylsulfanyl)ethanol.
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures.
-
Esterification
Starting Materials: 2-(2-Chloroethylsulfanyl)ethanol and dodecanoic acid.
Reaction: The esterification of 2-(2-chloroethylsulfanyl)ethanol with dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Conditions: The reaction is typically conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted products such as 2-(2-azidoethylsulfanyl)ethyl dodecanoate.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of dodecanoic acid and 2-(2-chloroethylsulfanyl)ethanol.
Applications De Recherche Scientifique
2-(2-Chloroethylsulfanyl)ethyl dodecanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a prodrug or in drug delivery systems.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl dodecanoate involves its interaction with molecular targets through its functional groups. The chloroethylsulfanyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethylsulfanyl)ethyl acetate
- 2-(2-Chloroethylsulfanyl)ethyl butyrate
- 2-(2-Chloroethylsulfanyl)ethyl hexanoate
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl dodecanoate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain analogs
Propriétés
Numéro CAS |
6276-35-3 |
|---|---|
Formule moléculaire |
C16H31ClO2S |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethyl dodecanoate |
InChI |
InChI=1S/C16H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-16(18)19-13-15-20-14-12-17/h2-15H2,1H3 |
Clé InChI |
VBEIWBRCPCKZCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

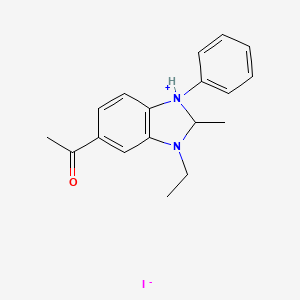
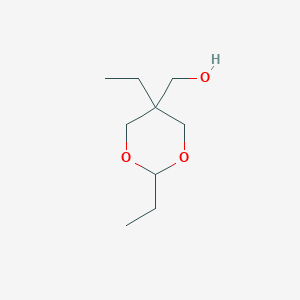
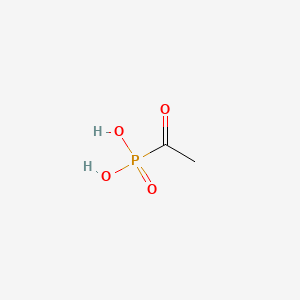

![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
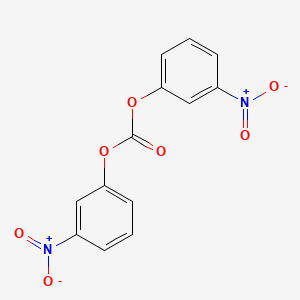
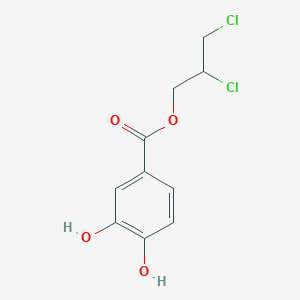

![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
